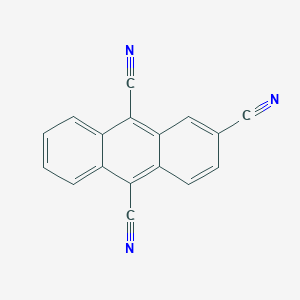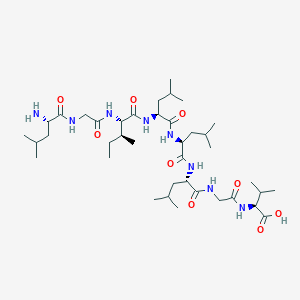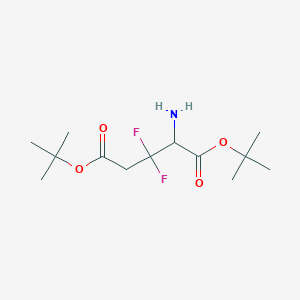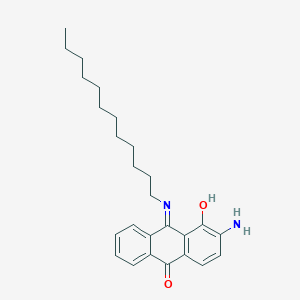![molecular formula C14H14N4 B14268632 N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine CAS No. 188839-23-8](/img/structure/B14268632.png)
N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal to form the quinoxaline core, followed by further functionalization to introduce the ethane-1,2-diamine moiety . The reaction conditions often involve the use of catalysts such as copper or nickel, and the reactions are typically carried out under mild conditions with good yields .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including N1-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is becoming increasingly important in industrial settings .
化学反应分析
Types of Reactions
N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Quinoxaline derivatives have shown promising biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has potential as a therapeutic agent due to its ability to interact with biological targets and pathways.
作用机制
The mechanism of action of N1-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with DNA and RNA, affecting gene expression and viral replication .
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, known for its basic structure and properties.
Quinazoline: An isomeric compound with a similar structure but different biological activities.
Phthalazine: Another isomeric compound with distinct chemical and biological properties.
Cinnoline: A related compound with a benzene ring fused to a pyridazine ring.
Uniqueness
N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of the ethane-1,2-diamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to other quinoxaline derivatives .
属性
CAS 编号 |
188839-23-8 |
|---|---|
分子式 |
C14H14N4 |
分子量 |
238.29 g/mol |
IUPAC 名称 |
N'-benzo[f]quinoxalin-6-ylethane-1,2-diamine |
InChI |
InChI=1S/C14H14N4/c15-5-6-16-12-9-13-14(18-8-7-17-13)11-4-2-1-3-10(11)12/h1-4,7-9,16H,5-6,15H2 |
InChI 键 |
NVXBGKWZONSRHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC3=NC=CN=C23)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)


![4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol](/img/structure/B14268574.png)




![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
